2-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the condensation of 2-butoxybenzoic acid with 8-ethoxyquinoline-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production of benzamide derivatives often employs green chemistry approaches to enhance efficiency and reduce environmental impact. One such method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method provides a rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-butoxy-N-(8-methylquinolin-5-yl)benzamide
- N-(quinolin-8-yl)-benzamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
2-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to its specific substitution pattern on the quinoline and benzamide rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C22H24N2O3/c1-3-5-15-27-19-11-7-6-9-17(19)22(25)24-18-12-13-20(26-4-2)21-16(18)10-8-14-23-21/h6-14H,3-5,15H2,1-2H3,(H,24,25) |
InChI Key |
XSIVIFOBAJMZTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=C3C=CC=NC3=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.